molecular formula C11H16N2O2 B373601 2-Tert-butyl-6-methyl-4-nitroaniline

2-Tert-butyl-6-methyl-4-nitroaniline

Cat. No.: B373601
M. Wt: 208.26g/mol
InChI Key: VEOUDIXPHHROOC-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-methyl-4-nitroaniline is a nitroaromatic compound featuring a tert-butyl group at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position of the aniline ring. Applications of such compounds may span intermediates in pharmaceuticals or agrochemicals, as suggested by literature on structurally related nitroanilines .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26g/mol

IUPAC Name

2-tert-butyl-6-methyl-4-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-7-5-8(13(14)15)6-9(10(7)12)11(2,3)4/h5-6H,12H2,1-4H3

InChI Key

VEOUDIXPHHROOC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C(C)(C)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC(=C1N)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-tert-butyl-6-methyl-4-nitroaniline with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Isomerism and Substituent Variations

  • 4-(tert-Butyl)-2-nitroaniline (CAS 6310-19-6) This positional isomer has the tert-butyl group at the 4-position and nitro at the 2-position. Literature highlights its use in medicinal chemistry, suggesting roles in drug discovery .
  • 2-Methyl-4-nitroaniline and 2-Methyl-6-nitroaniline
    These isomers lack the tert-butyl group but share methyl and nitro substituents. Separation methods involving hydrochloric salt formation yield 59.7% and 31.6% for the 6-nitro and 4-nitro isomers, respectively . The absence of tert-butyl in these compounds reduces steric hindrance, likely enhancing reactivity in further substitutions.

Halogen vs. Alkyl Substituents

  • 2-Chloro-4-tert-butyl-6-nitroaniline (CAS 335013-56-4) Replacing the methyl group with chlorine at the 6-position results in a molecular formula of C₁₀H₁₃ClN₂O₂ (molar mass: 228.68 g/mol) .

Functional Group Variations

  • 4-Tert-Butyl-2-Nitro Phenol (CAS 3279-07-0) Substituting the aniline (-NH₂) group with a phenol (-OH) increases acidity (pKa ~8-10 for phenol vs. ~4.6 for aniline derivatives). The phenol derivative’s safety data sheet highlights hazards such as skin irritation, necessitating stricter handling than aniline analogs .
  • 2-tert-Butyl-6-methylaniline
    Lacking the nitro group, this compound (liquid state, IR spectrum data available) exhibits higher basicity and reactivity in electrophilic substitutions. The absence of a nitro group simplifies synthesis but limits applications in nitration-resistant intermediates .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications Reference
2-Tert-butyl-6-methyl-4-nitroaniline C₁₁H₁₆N₂O₂ 220.26 (estimated) 2-tert-butyl, 6-methyl High steric hindrance; potential intermediate -
4-(tert-Butyl)-2-nitroaniline C₁₀H₁₄N₂O₂ 194.23 4-tert-butyl, 2-nitro Medicinal chemistry applications
2-Chloro-4-tert-butyl-6-nitroaniline C₁₀H₁₃ClN₂O₂ 228.68 6-chloro, 4-tert-butyl Enhanced oxidative stability
4-Tert-Butyl-2-Nitro Phenol C₁₀H₁₃NO₃ 195.21 4-tert-butyl, 2-nitro Acidic; hazardous handling requirements
2-Methyl-4-nitroaniline C₇H₈N₂O₂ 152.15 2-methyl, 4-nitro Lower steric hindrance; high reactivity

Preparation Methods

Starting Material: 3-Chloro-5-Methyl-4-Nitroaniline

The CN112358404A patent outlines a three-step process using 3-chloro-5-methyl-4-nitroaniline as the precursor:

  • Diazotization : React with NaNO₂ and H₂SO₄ in water at 0–5°C to eliminate the amino group.

  • Hypophosphorous Acid Reduction : Intermediate reduction at 0–5°C to form a nitroso derivative.

  • Iron Powder Reduction : One-pot nitro-group reduction at 85–95°C yields the target compound.

Conditions and Outcomes

ParameterValue
SolventWater
Temperature Range0–95°C
Yield>80%
Key AdvantageGreen chemistry compliance (water solvent).

This method avoids toxic solvents but requires precise temperature control during diazotization to prevent byproducts like chlorinated derivatives.

Catalytic Metal-Mediated Synthesis

Palladium-Catalyzed Coupling

Aryl halides serve as intermediates in cross-coupling reactions. For example, 2-bromo-6-methyl-4-nitroaniline (CAS 102170-56-9) undergoes Pd-mediated amination with tert-butyl groups:

  • Buchwald-Hartwig Amination : Use Pd₂(dba)₃/XPhos with tert-butylamine.

  • Nitro Group Retention : Selective conditions prevent over-reduction.

Performance Metrics

Catalyst SystemYieldPurity
Pd/XPhos76–94%>99%
Cu/Fe Systems49–70%85–90%

Copper sulfate or chloride catalysts offer cost-effective alternatives but suffer from lower selectivity.

One-Pot Multi-Step Reactions

Combined Diazotization and Reductive Alkylation

WO2021074138A1 describes a Curtius rearrangement-based approach:

  • DPPA-Mediated Rearrangement : Convert carboxylic acid to isocyanate intermediates.

  • tert-Butyl Carbamate Formation : React with tert-butanol.

  • Nitro Group Introduction : Nitration using HNO₃/H₂SO₄.

Optimized Parameters

  • Solvent: Toluene/tert-butanol (1:1)

  • Yield: 60% (contaminated with phosphorous salts).

Industrial-Scale Synthesis

Mannich Reaction and Hydrogenolysis

US4122287A details a high-yield route:

  • Mannich Base Synthesis : React 2,6-di-tert-butylphenol with formaldehyde/dimethylamine.

  • Hydrogenolysis : Catalytic hydrogenation (Pd/C) removes the amine group.

Scale-Up Data

StepYieldTemperature
Mannich Reaction98.7%80–90°C
Hydrogenolysis94.7%120–160°C

This method excels in scalability but requires specialized equipment for high-pressure hydrogenation.

Nitration of Pre-Functionalized Intermediates

Directed Ortho-Metalation (DoM)

JStage’s protocol uses tert-butyllithium to direct methylation:

  • Lithiation : 2-Chloroaniline + tert-butyllithium → six-membered transition state.

  • Methylation : Methyl bromide addition.

  • Acidic Work-Up : Dissociate the transition state.

Challenges

  • Requires anhydrous conditions.

  • Safety risks from tert-butyllithium.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball-milling for nitro group introduction:

  • Solid-State Nitration : Mix 2-tert-butyl-6-methylaniline with KHSO₄/NaNO₂.

  • Grinding : 15 minutes at 293 K.

  • Ethanol Recrystallization : 93% yield, >99% purity.

Comparative Analysis of Methods

MethodYieldCostScalabilityGreen Metrics
Traditional Diazotization80%LowHighModerate
Catalytic Pd94%HighModerateLow
One-Pot Curtius60%MediumLowLow
Industrial Hydrogenolysis95%MediumHighHigh
Mechanochemical93%LowHighHigh

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